N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-6-5-8-12(11(10)2)18-15(21)16(22)20-17-19-13-7-3-4-9-14(13)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHEDNVCKYPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the coupling of 2-aminobenzothiazole with oxalyl chloride, followed by the reaction with 2,3-dimethylaniline. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
Synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide
The synthesis typically involves the following steps:
-
Formation of the Benzothiazole Derivative:
- Reaction of 2-aminobenzothiazole with oxalyl chloride.
- Coupling with 2,3-dimethylaniline under anhydrous conditions using dichloromethane as the solvent.
-
Purification:
- The product is purified through recrystallization and chromatography to achieve high purity.
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Its mechanism involves apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown activity against a range of bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.
Anti-inflammatory Effects
Research suggests that it may reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential applications in treating inflammatory diseases.
Research Findings
A summary of biological activities observed in studies is presented in the following table:
Case Study 1: Anticancer Evaluation
In a study focusing on novel benzothiazole compounds, this compound was found to significantly inhibit tumor cell growth through mechanisms such as apoptosis induction. The study utilized concentrations ranging from 1 µM to 4 µM, revealing dose-dependent effects comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated broad-spectrum activity, particularly against Gram-positive bacteria and certain fungi. These findings support further exploration into its clinical applications as an antimicrobial agent.
Industrial Applications
Beyond its biological significance, this compound has potential uses in:
- Material Science: As a building block for synthesizing more complex molecules.
- Dyes and Pigments: Serving as a precursor in the development of new materials.
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural variations among oxalamide analogs include modifications at the N1 and N2 positions, which dictate biological activity, solubility, and metabolic stability. Below is a comparative analysis:
Table 1: Substituent Comparison of Oxalamide Derivatives
Key Observations :
- Benzothiazole vs. Thiazole/Other Heterocycles : The target compound’s benzo[d]thiazole group offers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler thiazole derivatives (e.g., Compound 13) . This may improve binding to hydrophobic enzyme pockets.
- Aryl vs.
- Chlorophenyl vs. Dimethylphenyl : The 4-chlorophenyl group in Compound 13 enhances antiviral activity, while the dimethylphenyl group in the target compound may reduce polarity, favoring CNS penetration .
Pharmacokinetics and Metabolism
- Bioavailability : S336 and S5456 exhibit poor oral bioavailability in rats due to rapid plasma clearance, likely from glucuronidation or demethylation . The target compound’s dimethylphenyl group may slow metabolism by sterically shielding reactive sites.
- Metabolic Pathways : Oxalamides with methoxy groups (e.g., S5456) undergo demethylation, while those with pyridinylethyl chains (e.g., Compound 13) may form hydroxylated metabolites. The benzothiazole in the target compound could resist oxidation, prolonging half-life .
Biological Activity
N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and research findings related to its pharmacological properties.
This compound is synthesized through the reaction of 2-aminobenzothiazole with oxalyl chloride, followed by a coupling reaction with 2,3-dimethylaniline. The synthesis typically occurs under anhydrous conditions using solvents such as dichloromethane, with purification methods including recrystallization and chromatography to achieve high purity.
Chemical Structure:
- Molecular Formula: C17H15N3O2S
- Molecular Weight: 325.4 g/mol
- CAS Number: 920229-74-9
Biological Activity Overview
Research into the biological activity of this compound indicates several promising applications:
1. Anticancer Activity
Studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For example, modifications to the benzothiazole nucleus have been linked to enhanced anti-tumor activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
2. Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both bacterial and fungal strains, making it a candidate for further exploration in the field of infectious diseases .
3. Anti-inflammatory Effects
Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting a potential role in treating inflammatory diseases .
Research Findings
A compilation of data from various studies highlights the biological activity of this compound:
Case Studies
Case Study 1: Anticancer Evaluation
In a study examining novel benzothiazole compounds for anticancer properties, this compound was found to significantly inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. The compound was tested at various concentrations (1 µM to 4 µM), demonstrating dose-dependent effects similar to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi. These findings warrant further exploration into its potential as an antimicrobial agent in clinical settings .
Q & A
Q. What are the optimal synthetic routes for N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide?
The synthesis of oxalamide derivatives typically involves coupling reactions between substituted amines and oxalyl chloride or activated oxalate esters. For example:
- Step 1 : React 2-aminobenzothiazole with oxalyl chloride to form the intermediate N-(benzo[d]thiazol-2-yl)oxalyl chloride.
- Step 2 : Couple this intermediate with 2,3-dimethylaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and reduce side reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is employed to isolate the pure product. Reaction conditions (temperature, solvent polarity) are critical for minimizing hydrolysis of the oxalamide bond .
Q. How is the structural integrity of this compound confirmed?
Structural validation relies on spectroscopic and computational methods:
- NMR : H and C NMR identify proton environments (e.g., aromatic peaks from benzothiazole at δ 7.2–8.5 ppm) and confirm amide bond formation (NH signals at δ 9–10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 367.12 for CHNOS) .
- Computational Modeling : Density functional theory (DFT) optimizes the geometry and predicts spectroscopic properties, aligning with experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC values across studies) may arise from differences in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., ATP-based kinase inhibition assays for enzyme targets) .
- Purity Analysis : Employ HPLC-MS to quantify impurities (>98% purity required for reliable data) .
- Molecular Docking : Compare binding modes across crystal structures of related targets (e.g., kinase domains) to identify key interactions (e.g., hydrogen bonds with the oxalamide moiety) .
Q. What experimental designs are recommended to elucidate the mechanism of action of this compound?
A multi-modal approach is essential:
- In Vitro Profiling : Screen against panels of enzymes (e.g., kinases, proteases) or receptors (GPCRs) to identify primary targets. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements .
- Cellular Assays : Assess cytotoxicity (MTT assay), apoptosis (Annexin V staining), and cell cycle arrest (flow cytometry) in cancer cell lines. Compare results with known inhibitors (e.g., staurosporine) .
- In Silico Studies : Perform molecular dynamics simulations to analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. How can the stability of this compound under physiological conditions be evaluated?
Stability studies involve:
- Hydrolysis Kinetics : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS. The oxalamide bond is prone to hydrolysis at extreme pH, requiring formulation adjustments (e.g., lyophilization) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Half-life (t) >60 minutes suggests suitability for in vivo studies .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Derivative Synthesis : Modify the benzothiazole or dimethylphenyl groups to explore structure-activity relationships (SAR). For example, introduce electron-withdrawing substituents to enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
